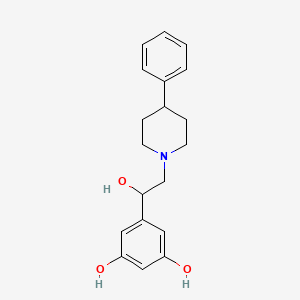
5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzenediol core with a hydroxyethyl group and a phenylpiperidinyl substituent, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The initial step involves the synthesis of the 4-phenyl-1-piperidinyl intermediate through a reaction between phenylmagnesium bromide and piperidine.
Attachment of the Hydroxyethyl Group: The next step involves the addition of a hydroxyethyl group to the piperidinyl intermediate using ethylene oxide under basic conditions.
Coupling with Benzenediol: Finally, the hydroxyethyl-piperidinyl intermediate is coupled with 1,3-benzenediol through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
科学研究应用
5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or neurotransmission, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-Phenylpiperidine: Shares the piperidine core but lacks the hydroxyethyl and benzenediol groups.
1,3-Benzenediol: Contains the benzenediol core but lacks the piperidinyl and hydroxyethyl substituents.
Uniqueness
5-(1-Hydroxy-2-(4-phenyl-1-piperidinyl)ethyl)-1,3-benzenediol is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and piperidinyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
74068-43-2 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
5-[1-hydroxy-2-(4-phenylpiperidin-1-yl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H23NO3/c21-17-10-16(11-18(22)12-17)19(23)13-20-8-6-15(7-9-20)14-4-2-1-3-5-14/h1-5,10-12,15,19,21-23H,6-9,13H2 |
InChI 键 |
YJBXEDXZRSSLCH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(C3=CC(=CC(=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)
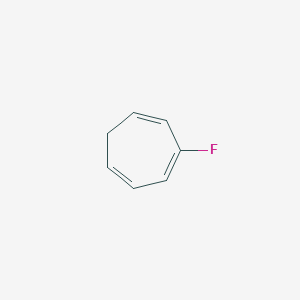
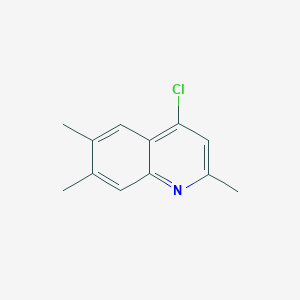
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)

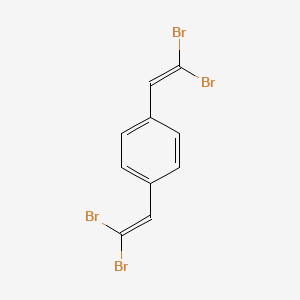
![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
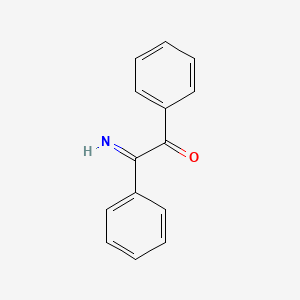
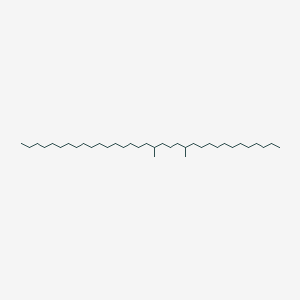
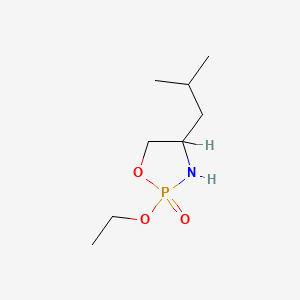
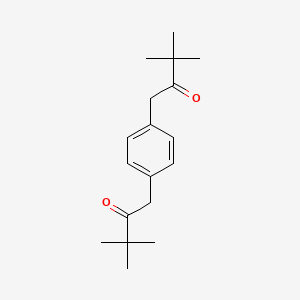
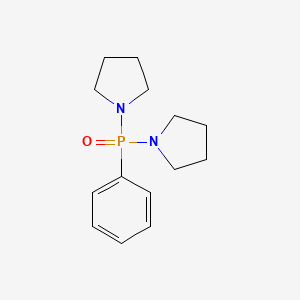
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
